molecular formula C7H9N3O B600169 2-Methylnicotinohydrazide CAS No. 197079-01-9

2-Methylnicotinohydrazide

Cat. No.: B600169
CAS No.: 197079-01-9
M. Wt: 151.169
InChI Key: YQSHPGUURTXVDV-UHFFFAOYSA-N
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Description

2-Methylnicotinohydrazide is an organic compound with the molecular formula C7H9N3O. It consists of a pyridine ring substituted with a methyl group and a hydrazide functional group.

Biochemical Analysis

Biochemical Properties

2-Methylnicotinohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with enzymes such as nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases, which are crucial for various metabolic processes. The compound acts as an inhibitor of these enzymes, thereby affecting the metabolic pathways they regulate . Additionally, this compound has been found to interact with proteins involved in cellular signaling pathways, influencing their activity and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in cell survival and apoptosis, thereby altering the cellular response to stress and damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . The compound acts as an enzyme inhibitor, preventing the normal catalytic activity of enzymes involved in metabolic pathways . Additionally, this compound has been found to modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in cellular processes such as apoptosis, cell cycle regulation, and metabolism .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These long-term effects are important considerations for its potential therapeutic applications .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have provided valuable insights into its pharmacological properties. The compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . At low doses, this compound has been shown to have minimal toxic effects and can be used safely in therapeutic applications . At high doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for its use in clinical settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . During phase I metabolism, this compound is oxidized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates . These intermediates are then conjugated with glutathione or other cofactors during phase II metabolism, leading to their excretion from the body . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is transported across cell membranes through active transport mechanisms, involving transporters such as organic anion transporters and organic cation transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by its affinity for specific cellular compartments and its interactions with tissue-specific proteins .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function . The compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, this compound interacts with enzymes and proteins involved in metabolic pathways, modulating their activity . In the nucleus, the compound can bind to transcription factors and other regulatory proteins, influencing gene expression . The subcellular localization of this compound is regulated by specific targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylnicotinohydrazide can be synthesized through the reaction of 2-methylnicotinic acid with hydrazine hydrate. The reaction typically involves heating the acid with an excess of hydrazine hydrate under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The process may be optimized for yield and purity through the use of continuous flow reactors and advanced purification techniques .

Mechanism of Action

The mechanism of action of 2-methylnicotinohydrazide, particularly in its role as an antitubercular agent, involves the inhibition of key enzymes in the bacterial cell wall synthesis pathway. The compound targets enzymes such as InhA, which is involved in the synthesis of mycolic acids, essential components of the mycobacterial cell wall . By inhibiting these enzymes, this compound disrupts cell wall synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

Properties

IUPAC Name

2-methylpyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-6(7(11)10-8)3-2-4-9-5/h2-4H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSHPGUURTXVDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50665582
Record name 2-Methylpyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197079-01-9
Record name 2-Methylpyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-methylnicotinate (500 mg, 3.0 mmol) in EtOH (2.3 mL) was added hydrazine monohydrate (0.3 mL, 6.1 mmol). The reaction mixture was heated at reflux for 3 days and then concentrated to afford the desired product as a beige solid (450 mg, 98%). MS (ESI): mass calcd. for C7H9N3O, 151.1; m/z found, 152.1 [M+H]+. 1H NMR (500 MHz, DMSO-d6) δ 9.57 (br s, 1H), 8.49 (dd, J=4.9, 1.8 Hz, 1H), 7.66 (dd, J=7.7, 1.7 Hz, 1H), 7.26 (ddd, J=7.7, 4.9, 0.5 Hz, 1H), 4.85-4.05 (bs, 2H), 2.50 (d, J=4.1 Hz, 3H).
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500 mg
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0.3 mL
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2.3 mL
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98%

Synthesis routes and methods II

Procedure details

2-Methyl-3-pyridinecarbohydrazide was prepared in a manner analogous to that described above for 3-methyl-2-pyridinecarbohydrazide (I22) but using ethyl 2-methyl-3-pyridinecarboxylate (CAS [1721-26-2], commercially available e.g. from Sigma-Aldirch or Alfa Aesar) in the place of ethyl 6-methyl-2-pyridylcarboxylate.
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0 (± 1) mol
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Q & A

Q1: How does the structure of 2-methylnicotinohydrazide derivatives influence their antimycobacterial activity?

A1: The study highlights the importance of lipophilicity in enhancing the antimycobacterial activity of this compound derivatives []. Researchers synthesized three series of compounds: 6-aryl-2-methylnicotinohydrazides, N′-arylidene-6-(4-bromophenyl)-2-methylnicotino hydrazides, and N′-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides. Notably, the N′-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides, particularly those incorporating an isatin moiety (compounds 8b and 8c), demonstrated superior activity against Mycobacterium tuberculosis. This suggests that the increased lipophilicity contributed by the isatin group plays a crucial role in enhancing the compounds' ability to penetrate the mycobacterial cell wall and exert their antitubercular effects.

Q2: What is the significance of the reported MIC values for compounds 8b and 8c?

A2: Compounds 8b and 8c exhibited remarkable potency against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values of 12.5 and 6.25 µg/mL, respectively []. These values indicate the lowest concentration of the compounds required to inhibit the growth of the bacteria. The low MIC values observed for 8b and 8c suggest their potential as lead compounds for developing new antitubercular drugs, especially given the increasing threat of drug-resistant tuberculosis.

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